
(2-acetylphenyl) N-hydroxyethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-acetylphenyl) N-hydroxyethanimidate is an organic compound with a unique structure that includes both an acetyl group and a hydroxyethanimidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetylphenyl) N-hydroxyethanimidate typically involves the reaction of 2-acetylphenylhydrazine with ethyl N-hydroxyethanimidate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic reaction steps but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-acetylphenyl) N-hydroxyethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2-acetylphenyl) N-hydroxyethanimidate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-acetylphenyl) N-hydroxyethanimidate involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and enzymes, altering their activity. This interaction is mediated through the hydroxyethanimidate group, which can undergo nucleophilic attack by amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-hydroxyethanimidate: Similar in structure but lacks the acetyl group.
2-acetylphenylhydrazine: Contains the acetyl group but lacks the hydroxyethanimidate group.
Uniqueness
(2-acetylphenyl) N-hydroxyethanimidate is unique due to the presence of both the acetyl and hydroxyethanimidate groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in a more specific manner compared to its similar compounds.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2-acetylphenyl) N-hydroxyethanimidate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)9-5-3-4-6-10(9)14-8(2)11-13/h3-6,13H,1-2H3 |
InChI Key |
FOCANKAACHRIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



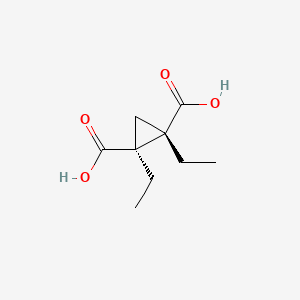

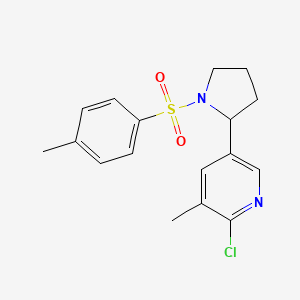
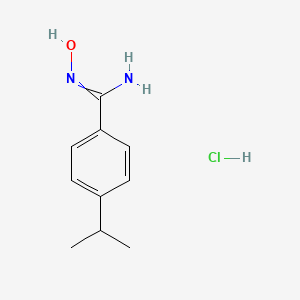
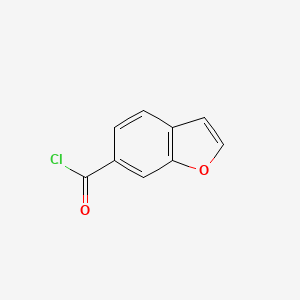

![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)
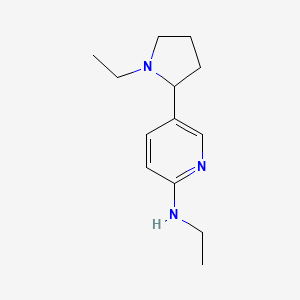

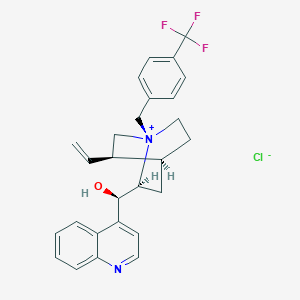
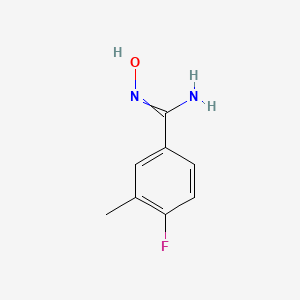
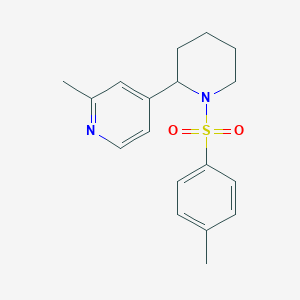
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)
